molecular formula C17H18N6O2S B2708644 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1014091-37-2

3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2708644
CAS No.: 1014091-37-2
M. Wt: 370.43
InChI Key: KAVKXEKJXHACPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a phenylsulfonyl-piperazine moiety and at the 6-position with a pyrazole ring. Such pyridazine derivatives are of interest in medicinal chemistry due to their diverse pharmacological profiles, including antibacterial, antiviral, and antiplatelet activities .

Properties

IUPAC Name

3-[4-(benzenesulfonyl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2S/c24-26(25,15-5-2-1-3-6-15)22-13-11-21(12-14-22)16-7-8-17(20-19-16)23-10-4-9-18-23/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVKXEKJXHACPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyridazine core: Starting with a suitable pyridazine precursor, such as 3,6-dichloropyridazine, which undergoes nucleophilic substitution reactions.

    Introduction of the pyrazolyl group: This can be achieved through a coupling reaction with a pyrazole derivative under basic conditions.

    Attachment of the phenylsulfonyl piperazine: This step involves the reaction of the intermediate with phenylsulfonyl chloride and piperazine in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized further under strong oxidative conditions.

    Reduction: The nitrogens in the piperazine and pyrazole rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is C17H18N6O2SC_{17}H_{18}N_{6}O_{2}S with a molecular weight of 370.4 g/mol. The compound features a pyridazine ring, which is known for its weak basicity and unique electronic properties that facilitate interactions with biological macromolecules .

Anticancer Activity

Recent studies have highlighted the potential of pyridazine derivatives, including this compound, as inhibitors of key enzymes involved in cancer progression. The compound has shown promise in targeting tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer cell proliferation and survival. For instance, compounds based on the pyridazine scaffold have been developed as allosteric inhibitors of tyrosine kinase 2 (TYK2), demonstrating efficacy in preclinical models .

Antimicrobial Properties

The sulfonamide moiety present in the compound is associated with antibacterial activity. Research indicates that derivatives containing this functional group exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves inhibition of bacterial folate synthesis, which is critical for DNA synthesis and cellular division .

Case Study 1: Anticancer Efficacy

A study investigating the binding affinity of various pyridazine derivatives to bromodomains (BRDs) revealed that this compound exhibited enhanced binding properties compared to other heterocycles. This binding was linked to its ability to modulate chromatin dynamics, thereby influencing gene expression profiles relevant to cancer progression .

Case Study 2: Antibacterial Activity

In another investigation, a series of sulfonamide-containing compounds were assessed for their antibacterial efficacy. The results indicated that modifications to the piperazine and phenylsulfonyl groups significantly enhanced activity against Bacillus typhimurium, with minimum inhibitory concentration (MIC) values demonstrating potent antibacterial effects .

Mechanism of Action

The mechanism of action of 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity through hydrophobic interactions, while the piperazine and pyrazole rings can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

  • The pyrazole ring contains a methyl group at the 3-position, increasing steric bulk.
  • Implications: Fluorination may improve metabolic stability and binding affinity to targets like enzymes or receptors due to electron-withdrawing effects .

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

  • Structural Differences :
    • Lacks the piperazine-sulfonyl moiety; instead, it has an N-phenyl group at the 3-position.
    • Exhibits planar geometry with intramolecular C–H⋯N hydrogen bonding (S(6) motif) .
  • Implications :
    • Planarity and hydrogen bonding may enhance crystallinity but reduce solubility compared to the sulfonylated analog.
    • Absence of the sulfonyl group likely diminishes interactions with charged residues in biological targets.

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine

  • Structural Differences: Features a chloro substituent on pyridazine and a phenoxypropyl-piperazine group.
  • Implications: The chloro group may increase electrophilicity, influencing reactivity in nucleophilic environments. The flexible phenoxypropyl chain could enhance binding to hydrophobic pockets but reduce metabolic stability .

3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine

  • Structural Differences :
    • Contains a methanesulfonylbenzyl group linked to pyrazole and a methyl group on pyridazine.
  • Implications: Methanesulfonyl group may improve aqueous solubility compared to phenylsulfonyl derivatives.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activities Structural Features
3-(4-(Phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Phenylsulfonyl, pyrazole ~428.5 (calc.) Antibacterial, antiviral (hypothesized) Flexible piperazine, planar pyridazine
3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 2,4-Difluorophenylsulfonyl, 3-methylpyrazole ~478.5 (calc.) Enhanced metabolic stability (hypothesized) Fluorine H-bond acceptors, steric bulk
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine N-phenyl, pyrazole ~265.3 (calc.) Not reported Planar, intramolecular H-bonding
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Chloropyridazine, phenoxypropyl-piperazine ~420.3 (calc.) Antiplatelet, antibacterial Flexible alkyl chain, chloro substituent
3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine Methanesulfonylbenzyl, methylpyridazine ~464.6 (calc.) Not reported Rigid benzyl linkage, sulfonyl group

Key Research Findings

  • Electronic Effects: Fluorinated analogs (e.g., 2,4-difluoro substitution) may exhibit stronger interactions with polar residues in enzyme active sites compared to non-fluorinated derivatives .
  • Solubility : Methanesulfonyl and phenylsulfonyl groups confer distinct solubility profiles; the former is more hydrophilic, while the latter enhances lipophilicity .
  • Biological Activity : Piperazinyl-pyridazine derivatives with sulfonyl groups are hypothesized to target bacterial gyrase or viral proteases, whereas chloro-substituted analogs show antiplatelet effects .

Biological Activity

The compound 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine (CAS Number: 1014091-37-2) is a synthetic organic molecule that has garnered interest for its potential biological activities. This article explores its synthesis, biological properties, and implications in therapeutic applications, particularly in the context of its activity against various diseases.

Chemical Structure and Properties

The molecular formula of the compound is C21H26N6O2SC_{21}H_{26}N_{6}O_{2}S with a molecular weight of approximately 426.5 g/mol. Its structure consists of a piperazine ring substituted with a phenylsulfonyl group and a pyridazine moiety linked to a pyrazole ring. The unique combination of these structural components may contribute to its biological activity.

Synthesis

The synthesis of this compound involves multi-step reactions, typically beginning with the formation of the piperazine derivative followed by the introduction of the phenylsulfonyl group and subsequent cyclization to form the pyridazine and pyrazole rings. Various methodologies have been reported for similar compounds, often utilizing reagents such as sulfonyl chlorides and hydrazines under controlled conditions to achieve high yields.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperazine rings have been evaluated for their antibacterial and antifungal activities. In studies, compounds were tested against various strains of bacteria and fungi, showing promising results in inhibiting growth at low concentrations .

Antiviral Activity

Compounds with piperazine and pyrazole functionalities have also been investigated for antiviral properties. For example, derivatives have shown activity against HIV-1 and other viruses, suggesting that modifications to the piperazine structure can enhance antiviral efficacy . The mechanism often involves interference with viral replication processes.

Antitumor Activity

There is emerging evidence that similar compounds can exhibit anticancer properties. Studies on related piperazine derivatives have demonstrated cytotoxic effects on cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this regard remains to be fully elucidated but warrants further investigation due to its structural similarities to known antitumor agents .

Case Studies

Several case studies highlight the biological potential of related compounds:

  • Antiviral Screening : A study screened a series of piperazine derivatives for antiviral activity against HIV-1 and found that certain modifications significantly enhanced efficacy, indicating that similar structural features in this compound could yield beneficial results .
  • Antimicrobial Testing : Another investigation into the antimicrobial properties of piperazine-based compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that our compound may also share these properties .
  • Anticancer Evaluation : Research involving piperazine derivatives demonstrated their ability to induce apoptosis in cancer cells, leading to reduced proliferation rates. This suggests that this compound could be explored as a potential anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-(phenylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, and how can experimental design optimize yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between pyridazine precursors and sulfonylpiperazine/pyrazole derivatives. For example, highlights the preparation of pyridazine derivatives via stepwise functionalization, such as introducing sulfonyl groups to piperazine rings followed by pyrazole coupling . To optimize yield, employ Design of Experiments (DoE) to evaluate variables (e.g., temperature, stoichiometry, solvent polarity). Statistical methods like factorial design can minimize trial-and-error approaches and identify critical parameters affecting purity .

Q. How is the structural characterization of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : Use X-ray crystallography (as in ) to confirm molecular geometry and intermolecular interactions . Complement this with NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity. For example, and report crystallographic data for related pyridazine derivatives, demonstrating bond lengths and angles critical for confirming structural integrity . High-resolution mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.

Q. What preliminary biological activities are reported for pyridazine derivatives, and how can these guide initial pharmacological studies?

  • Methodological Answer : Pyridazine derivatives exhibit anti-inotropic, antiplatelet, antibacterial, and antiviral activities ( ) . For initial screening, prioritize in vitro assays (e.g., enzyme inhibition, cytotoxicity) using structure-activity relationship (SAR) principles. For example, substituents like sulfonylpiperazine may enhance target binding affinity, as seen in antiplatelet agents .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activities of pyridazine derivatives?

  • Methodological Answer : Discrepancies in activity data (e.g., anti-viral vs. anti-bacterial efficacy) may arise from assay conditions or structural variations. Use molecular docking to model interactions with diverse targets (e.g., viral proteases vs. bacterial enzymes). highlights ICReDD’s approach, combining quantum chemical calculations and experimental feedback to validate binding modes . Meta-analysis of existing data (e.g., vs. 4) can identify trends in substituent effects on activity .

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound, particularly bioavailability and metabolic stability?

  • Methodological Answer : Modify the sulfonylpiperazine or pyrazole moieties to enhance solubility (e.g., introduce hydrophilic groups) or reduce metabolic degradation. demonstrates how Mannich reactions can functionalize pyrazole rings to improve stability . In silico ADMET prediction tools (e.g., SwissADME) can prioritize analogs with favorable logP values and cytochrome P450 resistance. Validate predictions with in vitro microsomal assays and LC-MS/MS pharmacokinetic studies .

Q. How do steric and electronic effects of substituents influence target selectivity in pyridazine-based therapeutics?

  • Methodological Answer : Conduct SAR studies comparing analogs with varying substituents (e.g., electron-withdrawing sulfonyl groups vs. electron-donating alkyl chains). illustrates how sulfonyl groups in piperazine derivatives alter electronic density, potentially affecting binding to targets like serotonin receptors . Pair this with density functional theory (DFT) to calculate charge distribution and correlate with experimental IC₅₀ values.

Q. What advanced techniques are recommended for resolving synthetic byproducts or impurities in large-scale preparations?

  • Methodological Answer : Use HPLC-MS to identify impurities (e.g., unreacted intermediates or sulfonamide byproducts). provides examples of impurity profiling for related piperazine-containing compounds, emphasizing the need for orthogonal purification methods (e.g., column chromatography, recrystallization) . For scale-up, apply process analytical technology (PAT) to monitor reactions in real-time and minimize side products .

Q. How can interdisciplinary approaches (e.g., computational + experimental) accelerate the development of pyridazine-based drug candidates?

  • Methodological Answer : Integrate reaction path search methods ( ) with high-throughput screening. For example, ICReDD’s workflow combines quantum chemistry to predict feasible reaction pathways and experimental validation to confirm yields . This reduces development time by prioritizing synthetically accessible and biologically active analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.